1-Ethenylcyclopropane-1-sulfonamide 1-Ethenylcyclopropane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2089277-07-4
VCID: VC5606107
InChI: InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8)
SMILES: C=CC1(CC1)S(=O)(=O)N
Molecular Formula: C5H9NO2S
Molecular Weight: 147.19

1-Ethenylcyclopropane-1-sulfonamide

CAS No.: 2089277-07-4

Cat. No.: VC5606107

Molecular Formula: C5H9NO2S

Molecular Weight: 147.19

* For research use only. Not for human or veterinary use.

1-Ethenylcyclopropane-1-sulfonamide - 2089277-07-4

Specification

CAS No. 2089277-07-4
Molecular Formula C5H9NO2S
Molecular Weight 147.19
IUPAC Name 1-ethenylcyclopropane-1-sulfonamide
Standard InChI InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8)
Standard InChI Key DAJXIJZKXMFPBG-UHFFFAOYSA-N
SMILES C=CC1(CC1)S(=O)(=O)N

Introduction

Structural and Physicochemical Properties

The molecular structure of 1-ethenylcyclopropane-1-sulfonamide is defined by the formula C₅H₉NO₂S, with a molecular weight of 147.2 g/mol . Key features include:

  • A strained cyclopropane ring, which confers unique reactivity due to angle strain.

  • A sulfonamide group (-SO₂NH₂) attached to the cyclopropane carbon, enhancing hydrogen-bonding potential.

  • An ethenyl (-CH=CH₂) substituent, enabling participation in polymerization or cycloaddition reactions.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₅H₉NO₂S
Molecular Weight147.2 g/mol
IUPAC Name1-ethenylcyclopropane-1-sulfonamide
AppearancePowder
Storage TemperatureRoom Temperature
SMILESC=CC1(CC1)S(=O)(=O)N

The compound’s InChI Key (DAJXIJZKXMFPBG-UHFFFAOYSA-N) and PubChem CID (68841174) facilitate database searches and computational modeling .

Synthetic Methodologies

Industrial Synthesis

Industrial production of 1-ethenylcyclopropane-1-sulfonamide involves multi-step protocols optimized for scalability. A patent by Li et al. (WO2009053281A1) outlines a general approach for cyclopropyl sulfonamides, which can be adapted for this compound :

  • Sulfonylation: Reacting chloropropane sulfonyl chloride with tert-butyl amine to form an intermediate sulfonamide.

  • Ring-Closing: Treating the intermediate with n-butyl lithium to induce cyclopropane ring formation.

  • Deprotection: Cleaving the tert-butyl group using formic acid to yield the final sulfonamide .

Critical parameters include:

  • Solvent Choice: Toluene and tetrahydrofuran (THF) are preferred for their compatibility with organolithium reagents .

  • Temperature Control: Reactions are conducted at low temperatures (-25°C to 0°C) to mitigate side reactions .

  • Purification: Residual solvents and byproducts are removed via co-evaporation with toluene, followed by crystallization using toluene-ethanol mixtures .

Applications and Industrial Relevance

Pharmaceutical Intermediates

1-Ethenylcyclopropane-1-sulfonamide serves as a precursor in drug discovery. For example, Evitachem’s derivative (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide highlights its utility in constructing complex pharmacophores. The sulfonamide group’s hydrogen-bonding capacity enhances binding affinity to biological targets, making it valuable in protease inhibitor design.

Materials Science

The ethenyl group enables incorporation into polymers via radical or ionic chain-growth mechanisms. Potential applications include:

  • Crosslinking Agents: Enhancing mechanical strength in epoxy resins.

  • Coating Additives: Improving adhesion and corrosion resistance.

Catalysis

The strained cyclopropane ring may act as a ligand in transition metal catalysis. Pd-catalyzed cross-coupling reactions, for instance, could leverage its electronic properties to modulate catalytic activity.

Future Directions

Research priorities include:

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

  • Enantioselective Synthesis: Developing asymmetric routes to access chiral variants for medicinal chemistry.

  • Polymerization Studies: Exploring its role in synthesizing cyclopropane-containing polymers.

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